Isofraxidin

Description

Structure

3D Structure

Properties

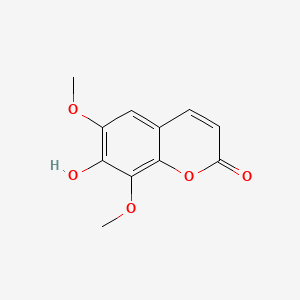

IUPAC Name |

7-hydroxy-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)11(15-2)9(7)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEVRHHMDJKUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197557 | |

| Record name | Isofraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-21-5 | |

| Record name | Isofraxidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofraxidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofraxidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isofraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFRAXIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304915F056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Isofraxidin

An In-depth Technical Guide to the Mechanism of Action of Isofraxidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (7-hydroxy-6,8-dimethoxycoumarin) is a natural coumarin compound predominantly isolated from plants of the Eleutherococcus and Fraxinus genera.[1][2][3][4] Possessing a range of biological activities, this compound has garnered significant attention for its therapeutic potential.[2][3][5] Extensive research has demonstrated its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action: A Multi-Target Approach

This compound exerts its effects by modulating a variety of signaling pathways and molecular targets critical in disease pathophysiology.[2][3] Its mechanism is not limited to a single target but involves a complex interplay of interactions that collectively contribute to its therapeutic profile. The primary mechanisms revolve around the inhibition of inflammatory cascades, regulation of cell survival and apoptosis, and mitigation of oxidative stress.

Anti-inflammatory and Immunomodulatory Effects

This compound's most extensively documented activity is its potent anti-inflammatory effect, which is mediated through the inhibition of key pro-inflammatory signaling pathways.[1][2][8][9]

a) Inhibition of the TLR4/NF-κB Signaling Pathway:

The Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response. Upon stimulation by ligands like lipopolysaccharide (LPS), TLR4 activation triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB, IκBα, marking it for degradation. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[1][9][10][11]

This compound has been shown to competitively inhibit the formation of the TLR4/myeloid differentiation protein-2 (MD-2) complex, an essential step for TLR4 activation.[12][13] Furthermore, it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and subsequent gene transcription.[9][10] This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6.[1][2][9]

References

- 1. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effects of this compound against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits interleukin-1β induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

In-depth Technical Guide: The In Vivo Pharmacokinetic Profile of Isofraxidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of isofraxidin, a naturally occurring coumarin with demonstrated pharmacological activities. This document summarizes key pharmacokinetic parameters, details the experimental methodologies for their determination, and illustrates relevant biological pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound (7-hydroxy-6,8-dimethoxy-2H-1-benzopyran-2-one) is a coumarin compound found in various medicinal plants, notably in the genera Acanthopanax and Fraxinus.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for the development of novel therapeutics and for predicting its efficacy and safety in preclinical and clinical settings.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in vivo, primarily in rat models. The data reveals differences in its profile when administered as a pure compound versus as a component of a plant extract.

| Parameter | Pure this compound (15 mg/kg, oral)[3][4] | This compound in Acanthopanax senticosus Extract (oral)[3] |

| Cmax (Maximum Plasma Concentration) | 13.80 µg/mL | 5.472 µg/mL |

| Tmax (Time to Cmax) | 0.23 h | 0.236 h |

| t1/2 (Half-life) | 0.57 h | 4.262 h |

| t1/2β (Elimination Half-life) | 7.89 h | Not Reported |

| AUC0-t (Area Under the Curve) | Not Reported | 8.162 µg·h/mL |

| AUC0-∞ (Area Under the Curve to Infinity) | Not Reported | 8.942 µg·h/mL |

| Parameter | This compound in Rat Corpus Striatum Extracellular Fluid (oral)[1] | |

| Dose | 10 mg/kg | 20 mg/kg |

| Tmax | 15 min | 15 min |

| Cmax | Not Reported | 899.82 ng/mL |

| AUC0-inf | Not Reported | 28059.76 ng·min/mL |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached in approximately 15-20 minutes.[1][3] Interestingly, when administered as part of an Acanthopanax senticosus extract, this compound exhibits a double-peak phenomenon in its plasma concentration-time curve, suggesting a more complex absorption process, possibly due to the presence of precursors in the extract.[5]

Distribution: this compound's high lipophilicity allows it to readily cross the blood-brain barrier.[1] Studies have shown its presence in the extracellular fluid of the rat striatum shortly after oral administration, highlighting its potential to exert effects on the central nervous system.[1]

Metabolism: The liver is the primary site of this compound metabolism.[6] Two major metabolites have been identified in rat plasma: 7,8-dihydroxyl-6-methoxy coumarin and 8-hydroxyl-6,7-dimethoxy coumarin.[6] In vitro studies have indicated that this compound can inhibit cytochrome P450 enzymes, specifically CYP1A2, 3A4, and 2E1, suggesting a potential for drug-drug interactions.[7]

Excretion: Detailed in vivo excretion studies for this compound are not extensively reported in the available literature.

Experimental Protocols

This section details the methodologies employed in the in vivo pharmacokinetic studies of this compound.

Animal Model

Drug Formulation and Administration

-

Formulation: For oral administration, pure this compound is typically suspended in a 0.5% solution of sodium carboxymethyl cellulose (CMC-Na) in water.[10] When administered as an extract, the dried plant material is often extracted with a solvent like ethanol, and the resulting extract is suspended in a suitable vehicle for oral gavage.

-

Administration: A single dose is administered via oral gavage using a suitable gavage needle.[9]

Blood Sampling

-

Collection Site: Blood samples (approximately 0.3-0.5 mL) are typically collected from the tail vein or via jugular vein cannulation at predetermined time points.[9][10]

-

Time Points: A typical blood collection schedule for an oral pharmacokinetic study includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[10]

Plasma Sample Preparation

-

Blood Collection: Whole blood is collected into heparinized tubes.

-

Centrifugation: The blood samples are centrifuged, for example at 3000 rpm for 10 minutes, to separate the plasma.[10]

-

Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[10]

-

Protein Precipitation: Prior to analysis, proteins in the plasma sample are precipitated. A common method involves adding a threefold volume of a solvent like acetonitrile, vortexing, and then centrifuging to pellet the precipitated proteins.[11] The supernatant containing the analyte of interest is then collected for analysis.

Analytical Method: UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the sensitive and selective quantification of this compound in plasma.[6][12]

-

Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer.[12][13]

-

Column: A reversed-phase column, such as a UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[14]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[12]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[12]

-

Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[6][15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12]

-

Specific Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

Visualizations

Experimental Workflow

Caption: In Vivo Pharmacokinetic Study Workflow for this compound.

Signaling Pathway

Recent studies have shown that this compound can modulate the IL-17 signaling pathway by targeting the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[16] This pathway is implicated in inflammatory responses.

Caption: this compound Modulation of the S1PR1/IL-17 Signaling Pathway.

References

- 1. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and sensitive UPLC-ESI MS method for analysis of this compound, a natural antistress compound, and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound in rat plasma after oral administration of the extract of Acanthopanax senticosus using HPLC with solid phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmrxiv.de [pharmrxiv.de]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. S1PR1 mediates Th17 cell migration from the thymus to the skin in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isofraxidin Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofraxidin, a natural coumarin compound, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The most prominent of these are the NF-κB, MAPK, and PI3K/Akt pathways, which are critically involved in inflammation, cell survival, and proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of this pathway.[3]

Mechanism of Action:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound inhibits NF-κB activation by preventing the degradation of IκBα.[3] This retains NF-κB in the cytoplasm, thereby suppressing the expression of its target genes, which include various cytokines and enzymes involved in the inflammatory response.

Signaling Pathway Diagram:

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Data on NF-κB Pathway Modulation by this compound:

| Parameter | Cell Line | Treatment | Result | Reference |

| IκBα degradation | Human osteoarthritis chondrocytes | IL-1β | This compound suppressed IL-1β-induced IκB-α degradation | [4] |

| p-p65 levels | RANKL-induced BMMs | This compound (12.5 µM) | Attenuated the increase in p-p65 levels | [3] |

| NF-κB transcriptional activity | RANKL-induced BMMs | This compound | Suppressed RANKL-induced NFATc1 transcriptional activity | [5] |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK members, such as ERK1/2, p38, and JNK.[2]

Mechanism of Action:

The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another. Extracellular signals activate a MAPKKK, which in turn activates a MAPKK, leading to the activation of a MAPK. Activated MAPKs then phosphorylate various downstream targets, including transcription factors.

This compound has been observed to inhibit the phosphorylation of ERK1/2 and p38, thereby downregulating their activity.[2][6] This inhibition can lead to anti-inflammatory and anti-cancer effects.

Signaling Pathway Diagram:

Caption: this compound modulates the MAPK signaling pathway.

Quantitative Data on MAPK Pathway Modulation by this compound:

| Parameter | Cell Line | Treatment | Result | Reference |

| p-ERK1/2 levels | Human hepatoma cells (HuH-7) | TPA-induced | This compound inhibited phosphorylation in a dose-dependent manner | [6] |

| p-p38 levels | U937 cells | X-ray irradiation | This compound (500 µM) caused a significant reduction in phosphorylation | [2] |

| IL-6 mRNA expression | Human hepatoma cells (HuH-7) | TPA-induced | This compound significantly suppressed expression in a dose-dependent manner | [7] |

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is often associated with cancer.

Mechanism of Action:

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

This compound has been demonstrated to block the PI3K/Akt pathway by inhibiting the phosphorylation of Akt (p-Akt).[8] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, ultimately inducing apoptosis in cancer cells.[8]

Signaling Pathway Diagram:

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data on PI3K/Akt Pathway Modulation by this compound:

| Parameter | Cell Line | Treatment | Result | Reference |

| p-Akt expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Markedly decreased the expression of p-Akt | [8] |

| Bcl-2 expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Markedly decreased the expression of Bcl-2 | [8] |

| Bax expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Notably increased the expression of Bax | [8] |

| Caspase-3 and -9 expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Notably increased the expression of caspase-3 and -9 | [8] |

| Antiproliferative IC50 | Human lung cancer cell line (A549) | This compound (72h) | 75.16 ± 3.42 μM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the signaling pathways discussed above.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylated (activated) forms.

Experimental Workflow Diagram:

Caption: A typical workflow for Western blot analysis.

Detailed Protocol:

-

Sample Preparation:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.[9]

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.[10]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-Akt) overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Experimental Workflow Diagram:

References

- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties | MDPI [mdpi.com]

- 3. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits interleukin-1β induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages Isolated from Sprague-Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Molecular Targets of Isofraxidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofraxidin, a naturally occurring coumarin derivative, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, presenting quantitative data, detailed experimental methodologies for target identification and validation, and visual representations of the key signaling pathways modulated by this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this compound's mechanisms of action and its therapeutic potential.

Introduction

This compound (7-hydroxy-6,8-dimethoxycoumarin) is a bioactive phytochemical found in various medicinal plants. Its multifaceted biological effects stem from its ability to interact with a range of molecular targets, thereby modulating critical cellular processes. This guide synthesizes the current knowledge on these targets, offering a technical and in-depth perspective for the scientific community.

Quantitative Data on Molecular Targets

The following tables summarize the quantitative data available for the interaction of this compound with its identified molecular targets. This data is essential for comparing the potency and selectivity of this compound across different biological systems.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Species/Isoform | Inhibition Parameter | Value (nM) | Reference(s) |

| Carbonic Anhydrase I | Human (hCA I) | IC₅₀ | 67.61 | [1] |

| Kᵢ | 12.58 ± 0.50 | [1] | ||

| Carbonic Anhydrase II | Human (hCA II) | IC₅₀ | 52.42 | [1] |

| Kᵢ | 4.41 ± 0.35 | [1] | ||

| Acetylcholinesterase | - | IC₅₀ | 18.50 | [1] |

| Butyrylcholinesterase | - | IC₅₀ | 10.75 | [1] |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.

Figure 1: Overview of major signaling pathways modulated by this compound.

Experimental Protocols for Target Identification and Validation

This section outlines the generalized experimental methodologies employed to identify and validate the molecular targets of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like Akt, ERK1/2, and p38 MAPK.

-

Cell Culture and Treatment: Plate cells (e.g., HT-29, SW-480, or BV2) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

In Silico Docking Studies of Isofraxidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of Isofraxidin, a naturally occurring coumarin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the computational approaches used to investigate the molecular interactions of this promising bioactive compound. This document details the identified protein targets, summarizes the quantitative binding data, outlines the experimental protocols for molecular docking, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound (7-hydroxy-6,8-dimethoxycoumarin) is a natural coumarin derivative found in various medicinal plants.[1] It has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico molecular docking has emerged as a powerful tool to predict and analyze the binding of this compound to various protein targets at the molecular level, providing insights into its mechanism of action and guiding further experimental studies.

Identified Protein Targets of this compound

In silico and related experimental studies have identified several key protein targets of this compound, implicating its role in a multitude of signaling pathways. These targets are primarily involved in inflammation, cancer, and neurodegenerative diseases.

Key Protein Targets:

-

Sphingosine-1-Phosphate Receptor 1 (S1PR1): A G-protein coupled receptor involved in regulating the immune system. This compound has been shown to target S1PR1, modulating the IL-17 signaling pathway, which is crucial in inflammatory conditions like ulcerative colitis.[3]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and cancer. This compound has been investigated for its inhibitory effects on the EGFR signaling pathway in lung cancer cells.[4][5]

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with cancer invasion and metastasis. This compound has been shown to inhibit the expression of MMP-7 and is studied in the context of other MMPs like MMP-2 and MMP-9.[6][7]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a key mediator of inflammation. This compound has been demonstrated to inhibit the production of TNF-α.[8][9]

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This compound is known to block inflammatory mediators including COX-2.[2][10]

-

Other Enzymes: Studies have also explored the inhibitory effects of this compound on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase.[11]

Quantitative Data from Docking Studies

The binding affinity of this compound to its protein targets is a critical parameter evaluated in in silico docking studies. This is typically quantified by the docking score or binding energy, with more negative values indicating a stronger and more favorable interaction. The following table summarizes the available quantitative data for this compound and related compounds with their respective protein targets.

| Target Protein | Ligand | Docking Score / Binding Energy (kcal/mol) | Software/Method | Reference |

| MMP-2 | Aristolochic acid | -7.01 | AutoDock Vina | [12] |

| MMP-9 | Nordentatin | -7.8 | AutoDock Vina | [13] |

| TNF-α | Compound 1 (a potential inhibitor) | -8.4 | Molecular Docking | [14] |

| COX-2 | Bartsioside | -10.53 | Molecular Docking | [15] |

| EGFR | This compound | Better result compared to CDK2 | AutoDock4 | [5] |

| S1PR1 | S1P (endogenous ligand) | -13.76 | MD simulations and LIE calculations | [16] |

Note: Specific docking scores for this compound are not always available in the public domain. The data for other ligands are provided for comparative purposes to indicate the potential binding affinities that can be achieved with these targets.

Experimental Protocols for In Silico Docking

A typical in silico molecular docking study involves a series of well-defined steps to ensure the accuracy and reliability of the results. The following is a generalized protocol based on commonly used software like AutoDock and AutoDock Vina.

Protein and Ligand Preparation

Protein Preparation:

-

Retrieval of Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

-

Preparation of the Receptor: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

-

Charge Assignment: Partial charges are assigned to each atom of the protein. The Gasteiger charge calculation method is commonly used.

-

File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation:

-

Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation.

-

Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

-

Charge Assignment and File Format Conversion: Similar to the protein, partial charges are assigned to the ligand atoms, and the structure is saved in the PDBQT format.

Grid Box Generation

A grid box is defined to specify the search space for the docking simulation. The grid box should encompass the active site of the protein where the ligand is expected to bind. The size and center of the grid box are crucial parameters that can significantly influence the docking results.

Molecular Docking Simulation

The docking simulation is performed using software like AutoDock Vina. The program systematically samples different conformations, positions, and orientations of the ligand within the defined grid box. A scoring function is used to evaluate the binding affinity of each pose, and the pose with the most favorable (i.e., most negative) docking score is considered the most likely binding mode.

Analysis of Docking Results

The results of the docking simulation are analyzed to understand the binding mode of this compound with the target protein. This includes:

-

Binding Energy/Docking Score: The primary metric for assessing binding affinity.

-

Hydrogen Bond Interactions: Identification of hydrogen bonds formed between the ligand and the protein, which are critical for stabilizing the complex.

-

Hydrophobic Interactions: Analysis of non-polar interactions that contribute to binding.

-

Visualization: The docked complex is visualized using molecular graphics software to gain a 3D perspective of the binding interactions.

Visualizations

Experimental Workflow

References

- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The coumarin component this compound targets the G-protein-coupled receptor S1PR1 to modulate IL-17 signaling and alleviate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer effects of this compound against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a coumarin component from Acanthopanax senticosus, inhibits matrix metalloproteinase-7 expression and cell invasion of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isfcppharmaspire.com [isfcppharmaspire.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking of alkaloid compounds with the matrix metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Isofraxidin Structure-Activity Relationship: A Technical Guide for Researchers

An In-depth Analysis of a Promising Coumarin for Drug Development

Isofraxidin, a naturally occurring coumarin derivative, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound and its analogs.

Core Concepts: The Pharmacological Profile of this compound

This compound (7-hydroxy-6,8-dimethoxycoumarin) is a coumarin compound found in various medicinal plants.[1] Its core chemical structure, a fusion of a benzene and a pyrone ring, serves as a scaffold for its biological functions. The existing literature robustly supports the anti-inflammatory, antioxidant, and anticancer activities of this compound, making it a compelling candidate for further investigation and drug development.[2]

Quantitative Analysis of this compound's Biological Activities

To facilitate a clear comparison of this compound's potency across different biological assays, the following tables summarize the available quantitative data.

Table 1: Anti-inflammatory and Related Activities of this compound

| Biological Activity | Assay System | Metric | Value | Reference |

| TNF-α Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | Not explicitly quantified for this compound, but derivatives show activity in the micromolar range. | [3] |

| Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | IC50 | Data for specific this compound derivatives needed. | [4] |

| Lipoxygenase (LOX) Inhibition | In vitro enzyme assay | IC50 | Data for specific this compound derivatives needed. | [5][6] |

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

| KB | Oral Epidermoid Carcinoma | IC50 | 1.99 ± 0.22 µM (for a derivative, 7f) | [7] |

| A549 | Lung Carcinoma | IC50 | 0.90 ± 0.09 µM (for a derivative, 7f) | [7] |

| MCF-7 | Breast Adenocarcinoma | IC50 | 3.1 ± 0.8 µg/mL (for a derivative, 7e) | [8] |

| MDA-MB-231 | Breast Adenocarcinoma | IC50 | 2.4 ± 0.6 µg/mL (for a derivative, 7h) | [8] |

| T-47D | Breast Ductal Carcinoma | IC50 | 1.8 ± 0.6 µg/mL (for a derivative, 7h) | [8] |

Table 3: Antioxidant and Other Bioactivities of this compound

| Biological Activity | Assay System | Metric | Value | Reference |

| Carbonic Anhydrase I Inhibition | In vitro enzyme assay | IC50 | 67.61 nM | [9] |

| Carbonic Anhydrase II Inhibition | In vitro enzyme assay | IC50 | 52.42 nM | [9] |

| Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 | 18.50 nM | [9] |

| Butyrylcholinesterase Inhibition | In vitro enzyme assay | IC50 | 10.75 nM | [9] |

| α-Glycosidase Inhibition | In vitro enzyme assay | IC50 | 55.16 nM | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade, thereby dampening the inflammatory response.

References

- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin Derivatives as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipoxygenase-inhibition-activity-of-coumarin-derivatives-qsar-and-molecular-docking-study - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isofraxidin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) is a naturally occurring hydroxycoumarin that has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] As a multi-target agent, this compound exhibits anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties, making it a promising candidate for drug development.[1][2][3] This technical guide provides a comprehensive overview of the discovery of this compound in various plant species, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in the Eleutherococcus and Fraxinus genera.[1][2][3] It has also been isolated from a variety of other plants, including Acanthopanax senticosus, Artemisia capillaris, and Sarcandra glabra.[4][5][6] The compound's presence is not limited to a specific part of the plant; it has been extracted from the stem bark, roots, and leaves.[1][7]

Experimental Protocols: Isolation and Purification of this compound

The successful isolation and purification of this compound are critical for its subsequent pharmacological evaluation. A variety of extraction and purification techniques have been developed and optimized.

Extraction Methodologies

Several methods are employed for the extraction of this compound from plant materials, ranging from conventional to modern techniques.[1][2][3] The choice of method and solvent can significantly impact the yield and purity of the final product.

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | Plant Source | Solvent(s) | Key Parameters | Yield (mg/g of plant material) | Purity | Reference |

| Mechanochemical-assisted extraction | Acanthopanax senticosus | Water with 2% w/w Na2CO3 | 25°C, 5 min, solid/solvent ratio 1:20 | 0.482 | Not specified | [1] |

| Microwave-assisted extraction (MAE) | Sarcandra glabra | 60% (v/v) aqueous ethanol | 65°C, 20 min, 500 W, solid/liquid ratio 1:10 | 0.6 | >99% | [6] |

| Deep Eutectic Solvent (DES) extraction | Acanthopanax senticosus | Choline chloride and citric acid | 80°C, 2 h, solid/solvent ratio 1:20 | 1.56 | Not specified | [5][8] |

| Conventional Solvent Extraction | Chloranthus japonicus root | Ethyl acetate | Liquid-liquid extraction | 1.12 (from dried extract) | Not specified | [5][8] |

Detailed Protocol: Microwave-Assisted Extraction (MAE) of this compound from Sarcandra glabra [6]

-

Sample Preparation: 2 grams of dried and powdered Sarcandra glabra sample is used.

-

Solvent: 20 mL of 60% (v/v) aqueous ethanol is added to the plant material.

-

Extraction: The mixture is subjected to microwave irradiation at 500 W for 20 minutes at a constant temperature of 65°C.

-

Concentration: The resulting extract is concentrated to obtain a dry extract of approximately 300 mg.

Purification Techniques

Following extraction, various chromatographic methods are utilized to purify this compound to a high degree.

Detailed Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification [6]

-

Sample Preparation: The 300 mg dry extract obtained from MAE is dissolved in the lower phase of the selected solvent system.

-

Solvent System: A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated.

-

HSCCC Operation:

-

The HSCCC column is first entirely filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm), and the mobile phase (the lower phase) is pumped into the column at a defined flow rate.

-

After hydrodynamic equilibrium is established, the sample solution is injected into the column.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector (at 344 nm for this compound) and collected into fractions.[9] The fractions containing the target compound are pooled, and the solvent is evaporated.

-

Purity Determination: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[6][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

References

- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of this compound 7- O-(6'- O- p-Coumaroyl)- β-glucopyranoside from Artemisia capillaris Thunberg: A Novel, Nontoxic Hyperpigmentation Agent That Is Effective In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green Separation and Extraction of this compound from Acanthopanax senticosus Using Deep Eutectic Solvent Synthesized from Choline Chloride and Citric Acid | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a coumarin component from Acanthopanax senticosus, inhibits matrix metalloproteinase-7 expression and cell invasion of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. [Determination of this compound in Sarcandra glabra (Thunb.) Nakai by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Isofraxidin's Impact on Gene Expression: A Technical Guide for Researchers

Abstract

Isofraxidin is a naturally occurring coumarin compound found predominantly in plants of the Eleutherococcus and Fraxinus genera.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, this compound has emerged as a molecule of significant interest in drug development.[1][3] At the core of its therapeutic potential lies its ability to modulate the expression of key genes involved in critical cellular processes. This technical guide provides an in-depth analysis of this compound's effects on gene expression, focusing on the underlying signaling pathways, quantitative changes in gene products, and the experimental methodologies used to elucidate these effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular mechanisms.

Introduction to this compound

This compound (7-hydroxy-6,8-dimethoxycoumarin) is a hydroxycoumarin with the chemical formula C₁₁H₁₀O₅.[2] Its structure allows it to interact with various biological targets, leading to a cascade of effects on cellular signaling and gene regulation. Extensive research has demonstrated that this compound can attenuate inflammatory responses, inhibit cancer cell proliferation and invasion, and protect against oxidative stress.[4][5][6] These broad-spectrum activities are directly linked to its capacity to alter the transcriptional landscape of the cell, primarily by targeting key signaling pathways that control inflammation, apoptosis, and cell survival.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by intervening in several critical signaling cascades. Its primary mechanisms involve the inhibition of pro-inflammatory pathways and the modulation of pathways controlling cell growth and death.

Anti-Inflammatory Pathways

Toll-Like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) Signaling

The TLR4/NF-κB pathway is a cornerstone of the innate immune response, activated by stimuli like lipopolysaccharide (LPS). Activation leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. It competitively inhibits the formation of the TLR4/myeloid differentiation protein-2 (MD-2) complex, a crucial step for downstream signaling.[7] This inhibition prevents the activation of the IκB kinase (IKK) complex, thereby blocking the degradation of IκBα and subsequent nuclear translocation of the NF-κB p65 subunit.[2] The result is a significant downregulation of NF-κB target genes, including TNF-α, IL-6, COX-2, and iNOS.[1][2]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including the p38 and ERK1/2 cascades, are crucial for translating extracellular stimuli into cellular responses like inflammation and proliferation.[8] In inflammatory contexts, such as LPS-stimulated macrophages, this compound has been demonstrated to decrease the phosphorylation of both p38 and ERK1/2.[9] By inhibiting the activation of these kinases, this compound prevents the downstream activation of transcription factors like AP-1, leading to reduced expression of inflammatory genes such as TNF-α.[4][9]

Anticancer and Apoptosis Pathways

EGFR/PI3K/Akt Signaling

The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactive in various cancers, promoting cell proliferation, survival, and invasion.[10] this compound has been shown to exert anticancer effects by targeting this pathway. In A549 human lung cancer cells, this compound treatment leads to decreased phosphorylation of EGFR and its downstream effector, Akt.[11] The inhibition of Akt, a central node for cell survival, subsequently modulates the expression of apoptosis-related proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, tipping the balance towards programmed cell death.[5][11]

Quantitative Effects on Gene Expression

The modulatory effects of this compound on gene expression have been quantified across various experimental models. The following tables summarize these findings.

Anti-Inflammatory Gene Modulation

| Target Gene/Protein | Experimental Model | This compound Dose/Conc. | Observed Effect | Citation |

| TNF-α | LPS-induced mice | 10, 15 mg/kg | Significantly decreased serum levels and expression. | [1][2] |

| IL-1β-induced human nucleus pulposus cells | 10, 20, 40 µM | Markedly reduced expression. | [1] | |

| IL-6 | LPS-induced mice | 15 mg/kg | Significantly decreased serum levels. | [2] |

| IL-1β-induced human nucleus pulposus cells | 10, 20, 40 µM | Markedly reduced expression. | [1] | |

| IL-1β, IL-8, INF-γ | LPS-induced mice | Not specified | Decreased serum levels. | [4] |

| COX-2 | LPS-stimulated human chondrocytes | Not specified | Attenuated increased expression. | [7] |

| IL-1β-induced osteoarthritis model | Not specified | Significantly reduced expression. | [1] | |

| iNOS | LPS-stimulated human chondrocytes | Not specified | Attenuated increased expression. | [7] |

| IL-1β-induced osteoarthritis model | Not specified | Significantly reduced expression. | [1] | |

| MMPs (MMP-1, -3, -13) | IL-1β-induced chondrocytes | Not specified | Significantly decreased expression. | [1] |

| ADAMTS-4, ADAMTS-5 | IL-1β-induced human chondrocytes | 1, 10, 50 µM | Reduced expression. | [1] |

| TLR4 | LPS-stimulated cells | Not specified | Inhibited expression. | [4] |

Anticancer Gene Modulation

| Target Gene/Protein | Experimental Model | This compound Dose/Conc. | Observed Effect | Citation |

| p-EGFR | A549 human lung cancer cells | Not specified | Inhibited expression. | [11] |

| p-Akt | A549 human lung cancer cells | Not specified | Inhibited expression. | [11] |

| HT-29 & SW-480 colorectal cancer cells | Not specified | Blocked pathway via inhibited expression. | [5] | |

| Bcl-2 (anti-apoptotic) | HT-29 & SW-480 cells | Not specified | Markedly decreased expression. | [5] |

| Bax (pro-apoptotic) | HT-29 & SW-480 cells | Not specified | Notably increased expression. | [5] |

| Caspase-3, Caspase-9 | HT-29 & SW-480 cells | Not specified | Notably increased expression. | [5] |

| MMP-2, MMP-9 | A549 human lung cancer cells | Not specified | Inhibited expression. | [11] |

| MMP-7 | HuH-7 & HepG2 hepatoma cells | Not specified | Inhibited mRNA and protein expression. | [12] |

Other Gene Regulatory Effects

| Target Gene/Protein | Experimental Model | This compound Dose/Conc. | Observed Effect | Citation |

| MITF, Tyrosinase | B16F10 melanocytes | Not specified | Increased expression (less than its glucoside derivative). | [13] |

| Nrf2 | DSS-induced colitis in mice | Not specified | Upregulated Nrf2 and promoted nuclear entry. | [6] |

Key Experimental Methodologies

The investigation of this compound's effects on gene expression relies on a suite of standard molecular biology techniques.

In Vitro Cell Culture and Treatment

This protocol outlines a general procedure for treating cultured cells to study the effects of this compound.

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, A549 lung cancer cells, or primary chondrocytes) in appropriate culture vessels (e.g., 6-well plates) and culture in complete medium until they reach 70-80% confluency.[14]

-

Pre-treatment: Aspirate the culture medium and replace it with a medium containing various concentrations of this compound (e.g., 1-50 µM). Incubate for a specified period (e.g., 2 hours).[1]

-

Stimulation: For inflammatory models, add an inflammatory agent like LPS (e.g., 1 µg/mL) or IL-1β (e.g., 1 ng/mL) to the wells and incubate for the desired time (e.g., 24 hours).[1]

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer or a similar lysis buffer for subsequent protein analysis.[14][15]

Gene Expression Analysis (Western Blot)

Western blotting is a fundamental technique used to detect and quantify the expression level of specific proteins.[16]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal loading.[17]

-

Sample Preparation: Mix the lysate with 4x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]

-

Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-COX-2, anti-Bcl-2) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1-2 hours at room temperature.[15]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[14] Densitometry analysis is used to quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Animal Models (LPS-Induced Inflammation)

Animal models are crucial for validating in vitro findings. The LPS-induced systemic inflammation model in mice is commonly used.[18][19]

-

Acclimatization: House mice (e.g., BALB/c or C57BL/6) for at least one week under standard conditions.[18]

-

Drug Administration: Administer this compound (e.g., 1-15 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection or oral gavage for a set period.[1]

-

LPS Challenge: One to two hours after the final this compound dose, induce systemic inflammation by administering an i.p. injection of LPS (e.g., 0.5-5 mg/kg).[18][20]

-

Sample Collection: At a specified time post-LPS injection (e.g., 2-6 hours), anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis. Euthanize the animals and harvest tissues (e.g., liver, lungs, brain) for histopathology or homogenization to prepare lysates for Western blot analysis.[18][21]

General Experimental Workflow

Conclusion and Future Directions

This compound demonstrates significant and diverse effects on gene expression, underpinning its therapeutic potential across a spectrum of diseases. Its primary mechanism involves the targeted suppression of pro-inflammatory gene transcription through the inhibition of the TLR4/NF-κB and MAPK signaling pathways. Furthermore, in cancer models, it modulates the EGFR/Akt pathway to downregulate survival genes and promote apoptosis. The quantitative data consistently show a dose-dependent reduction in key inflammatory mediators and an increase in pro-apoptotic markers.

For drug development professionals, this compound represents a promising multi-target agent. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail, exploring synergistic effects with existing therapies, and conducting well-designed clinical trials to translate these potent gene-regulatory effects into viable treatments for inflammatory diseases and specific cancers. Further investigation into its effects on other signaling pathways and its potential for epigenetic modifications will also be valuable.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress [mdpi.com]

- 5. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates dextran sulfate sodium-induced ulcerative colitis through inhibiting pyroptosis by upregulating Nrf2 and reducing reactive oxidative species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cusabio.com [cusabio.com]

- 9. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer effects of this compound against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a coumarin component from Acanthopanax senticosus, inhibits matrix metalloproteinase-7 expression and cell invasion of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Characterization of this compound 7-O-(6′-O-p-Coumaroyl)-β-glucopyranoside from Artemisia capillaris Thunberg: A Novel, Nontoxic Hyperpigmentation Agent That Is Effective In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 18. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]

- 19. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]

- 20. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Isofraxidin Synthesis and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isofraxidin, with the IUPAC name 7-Hydroxy-6,8-dimethoxy-2H-1-benzopyran-2-one, is a natural coumarin compound found in various plant species, most notably in the Eleutherococcus and Fraxinus genera[1][2][3]. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2][4]. These properties are attributed to its ability to modulate various cellular signaling pathways, such as NF-κB and Akt[1][5]. This document provides detailed application notes and protocols for the chemical synthesis, biosynthesis, and various purification methods of this compound.

Synthesis of this compound

This compound can be prepared through several chemical synthesis routes, often utilizing benzaldehyde derivatives as precursors[1][2][6]. Common methods include the Knoevenagel, Perkin, Von Pechmann, and Wittig reactions[1].

Chemical Synthesis Routes

A highly efficient method for this compound synthesis is a modified Knoevenagel condensation[1]. One reported five-step method starting from a trimethoxylated benzaldehyde achieved an overall yield of 48%[1]. Another environmentally friendly, modified one-step Knoevenagel reaction reported a significantly higher yield of 94%[1]. An alternative route starting from syringaldehyde has also been developed, reporting an overall yield of nearly 50%[7].

Table 1: Comparison of this compound Chemical Synthesis Methods

| Method | Precursor | Key Features | Overall Yield (%) |

| Five-Step Synthesis | Trimethoxylated Benzaldehyde | Involves Knoevenagel reaction with zinc oxide and Meldrum's acid. | 48 |

| Modified Knoevenagel Reaction | 2,4-dihydroxybenzaldehyde | Environmentally friendly; eliminates organic co-solvents and catalyst. | 94 |

| Syringaldehyde Transformation | Syringaldehyde | Cyclization performed by cold concentrated sulfuric acid. | ~50 |

Experimental Protocol: Modified Knoevenagel Synthesis

This protocol is based on the high-yield, environmentally friendly synthesis method.

Materials:

-

2,4-dihydroxybenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Water

-

Standard laboratory glassware

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Combine equimolar amounts of 2,4-dihydroxybenzaldehyde and Meldrum's acid in a round-bottom flask.

-

Add water as the solvent.

-

Heat the mixture under reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain crude this compound.

-

Further purification can be achieved by recrystallization, for example, using a cyclohexane/ethyl acetate solvent system[1][8].

This compound Synthesis and Biosynthesis Workflows

The following diagrams illustrate a general chemical synthesis workflow and the natural biosynthetic pathway of this compound.

References

- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. This compound | 486-21-5 | FI65562 | Biosynth [biosynth.com]

- 5. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] this compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for Isofraxidin Extraction from Acanthopanax senticosus

Introduction

Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin) is a bioactive hydroxycoumarin found in various plants, notably Acanthopanax senticosus (Siberian Ginseng).[1][2] It has garnered significant interest from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][3][4] this compound exerts its biological functions by modulating various signaling pathways, such as the NF-κB and IL-17 pathways.[1][3][5] The effective extraction and purification of this compound from plant matrices are critical first steps for research and drug development. This document provides detailed protocols for several extraction methods, a comparative summary of their efficiencies, and a standardized method for quantification.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. Below is a summary of quantitative data from various published methods for extracting this compound from Acanthopanax senticosus.

| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield/Efficiency | Reference(s) |

| Mechanochemistry-Assisted Treatment (MT) | Water (with 0.5% Na₂CO₃) | 1:20 | 25 | 3 min | 0.454 µg/g | [6] |

| Mechanochemical Extraction (MCAE) | Water (with 2% w/w Na₂CO₃) | 1:20 | 25 | 5 min | 0.482 mg/g | [1] |

| Deep Eutectic Solvent (DES) | DES (Choline chloride & Citric acid) | 1:20 | N/A | N/A | 1.56 mg/g (2-3 times > 70% Ethanol) | [7][8] |

| Conventional Heat Reflux | Ethanol | N/A | N/A | >20 min | 0.348 µg/g | [6] |

| Conventional Solvent | 70% Ethanol | 1:20 | N/A | N/A | ~0.5-0.8 mg/g (inferred) | [7][8] |

| Alternative Ultrasonic & Microwave | 60% Ethanol | 1:20 | N/A | 2x(20 min US + 10 min MW) | 8.89 mg/100g (0.089 mg/g) | [9] |

Experimental Protocols & Workflows

The following section details the methodologies for the extraction, purification, and analysis of this compound.

Experimental Workflow

The general workflow for this compound extraction and analysis involves several key stages, from raw material preparation to final quantification.

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Mechanochemistry-Assisted Aqueous Extraction

This method is an eco-friendly approach that utilizes water as a solvent, enhanced by mechanical force.[6]

-

Sample Preparation: Dry the roots and rhizomes of Acanthopanax senticosus and grind them into a superfine powder (e.g., D95 of 47 µm).

-

Reagent Preparation: Prepare an aqueous solution containing 0.5% (mass %) of sodium carbonate (Na₂CO₃).[6]

-

Extraction:

-

Post-Extraction Processing:

-

Clarify the sample extract by centrifugation at 8000 rpm for 10 minutes to remove fine particulates.[6]

-

Collect the supernatant and acidify it to a pH of 4.5.

-

Evaporate the solvent in a rotary evaporator under vacuum at 40 °C to obtain the dry extract.

-

Protocol 2: Deep Eutectic Solvent (DES) Extraction

DESs are green solvents with high efficiency for extracting bioactive compounds.[8] This protocol is based on a DES synthesized from choline chloride and citric acid.

-

Sample Preparation: Dry and grind the plant material, then sieve it through an 80-mesh screen. Dry the resulting powder at 80 °C before use.[7][8]

-

DES Preparation: (Note: The specific synthesis protocol for the DES is not detailed in the source articles but typically involves heating and stirring the hydrogen bond donor and acceptor, e.g., choline chloride and citric acid, until a clear liquid is formed).[8]

-

Extraction:

-

Post-Extraction Processing:

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification of this compound.[10]

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of working standards (e.g., 0.001 to 0.01 mg/mL) by diluting the stock solution with methanol to generate a calibration curve.[7]

-

-

Sample Preparation:

-

Accurately weigh the dry extract obtained from any of the protocols above.

-

Dissolve the extract in methanol, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to a known final volume (e.g., 10 mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the prepared standards and samples.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

-

Signaling Pathway

This compound has been shown to alleviate Dextran Sulfate Sodium (DSS)-induced ulcerative colitis by targeting the S1PR1 receptor and subsequently modulating the IL-17 signaling pathway.[5]

Caption: this compound targets S1PR1 to suppress the IL-17 pathway.[5]

References

- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 5. The coumarin component this compound targets the G-protein-coupled receptor S1PR1 to modulate IL-17 signaling and alleviate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sibran.ru [sibran.ru]

- 7. preprints.org [preprints.org]

- 8. Green Separation and Extraction of this compound from Acanthopanax senticosus Using Deep Eutectic Solvent Synthesized from Choline Chloride and Citric Acid [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [Determination of this compound in Sarcandra glabra (Thunb.) Nakai by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Development and Validation of a Novel HPLC-DAD Method for the Quantification of Icaridin in Insect Repellent Formulations [mdpi.com]

Application Note: Quantification of Isofraxidin using High-Performance Liquid Chromatography (HPLC)

Introduction

Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) is a natural coumarin found in various plant species, including those of the Eleutherococcus and Fraxinus genera[1][2]. It has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects[3][4][5]. Accurate and reliable quantification of this compound in different matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle of the Method